molecular formula C7H5BrClF B1271534 4-Bromo-5-chloro-2-fluorotoluene CAS No. 201849-17-4

4-Bromo-5-chloro-2-fluorotoluene

Cat. No.: B1271534
CAS No.: 201849-17-4
M. Wt: 223.47 g/mol
InChI Key: KKCFZSZRHRVSRA-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones .

Mechanism of Action

Target of Action

Compounds of similar structure have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagent .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-5-chloro-2-fluorotoluene would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs when the organoboron reagent transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

In the context of the suzuki–miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent used in the reaction can also impact the overall reaction outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene. The process begins with the bromination of toluene to form bromotoluene, followed by chlorination and fluorination steps . The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-fluorotoluene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity to the compound, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCFZSZRHRVSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378326
Record name 4-Bromo-5-chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-17-4
Record name 1-Bromo-2-chloro-5-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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